![molecular formula C23H34N2O9S B1208001 2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate CAS No. 39032-05-8](/img/structure/B1208001.png)
2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate is a natural product found in Streptomyces caelestis with data available.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Condensation Reactions in Synthesis : The compound has relevance in the synthesis of complex chemical structures. For instance, studies have demonstrated the condensation of hydroxybenzoic acids with other compounds to create chromans and chromenes, showcasing the versatility of similar compounds in synthetic organic chemistry (Ahluwalia et al., 1982).
Involvement in Complex Reactions : Research indicates that compounds similar to 2-hydroxybenzoate derivatives are used in the synthesis of more complex chemical structures like oxazolidines and thiazolidines, which have various applications, including medicinal chemistry (Badr et al., 1981).
Potential Medicinal Applications
Antifungal and Antibacterial Properties : Compounds containing elements of the chemical structure of interest have been researched for their potential in antifungal and antibacterial applications. For instance, derivatives of thiadiazole and triazole have shown promising results in this area (Morzherin et al., 2011).
Antioxidant and Antimicrobial Activities : Derivatives of benzoic acid, similar in structure to the compound , have been explored for their antioxidant and antimicrobial properties, indicating potential medicinal and pharmacological applications (Betts et al., 1985).
Chemical Structure Analysis and Development
Structural Characterization and Development : The complex structure of compounds like 2-hydroxybenzoate derivatives allows for various analyses and developments in chemical research, leading to a deeper understanding of molecular interactions and properties (Pankratov et al., 2016).
Synthesis of Novel Derivatives : Research has been conducted on the synthesis of novel derivatives from benzoic acid components, which can lead to the development of new chemicals with diverse applications, including in medicinal chemistry (Ghorab et al., 2010).
properties
CAS RN |
39032-05-8 |
|---|---|
Product Name |
2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate |
Molecular Formula |
C23H34N2O9S |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-[3,4,5-trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C23H34N2O9S/c1-12(26)16(24-21(31)14-7-5-9-25(14)2)20-18(29)17(28)19(30)23(34-20)35-11-10-33-22(32)13-6-3-4-8-15(13)27/h3-4,6,8,12,14,16-20,23,26-30H,5,7,9-11H2,1-2H3,(H,24,31) |
InChI Key |
YYUIVIDHYIOOCM-UHFFFAOYSA-N |
SMILES |
CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)O |
Canonical SMILES |
CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)O |
synonyms |
7-O-demethylcelesticetin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(2R,3S,4S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1207920.png)
![9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1207921.png)
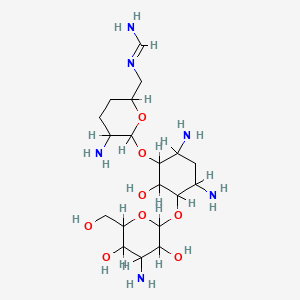
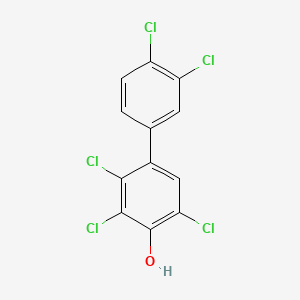
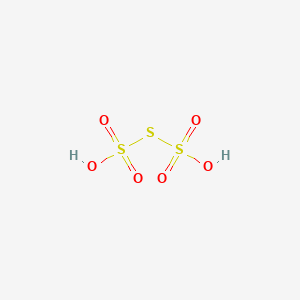
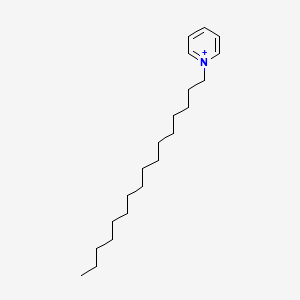
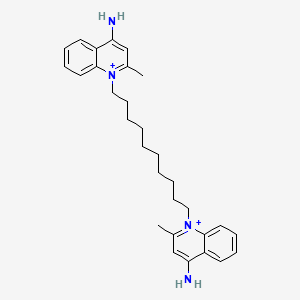

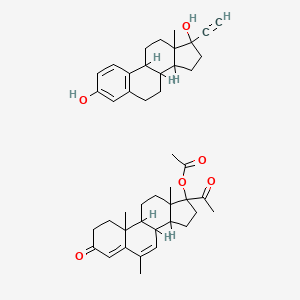
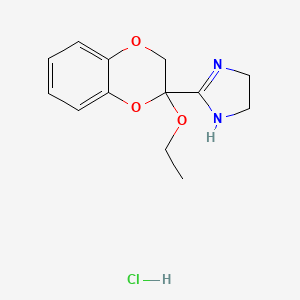
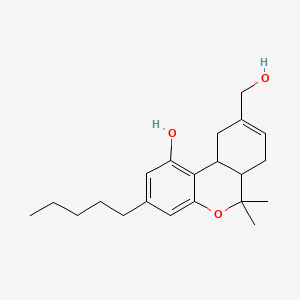
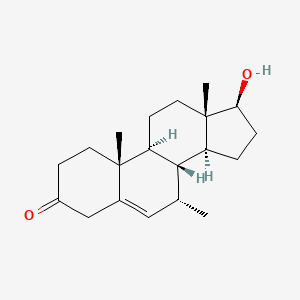
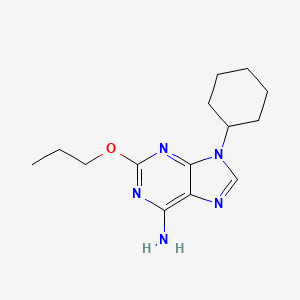
![2-[2-[2-[2-[bis(carboxymethyl)amino]-4-fluorophenoxy]ethoxy]-N-(carboxymethyl)-5-fluoroanilino]acetic acid](/img/structure/B1207940.png)